molecular formula C7H14O2S B1587671 3-((2,2-Dimethoxyethyl)thio)propene CAS No. 84522-35-0

3-((2,2-Dimethoxyethyl)thio)propene

Cat. No.: B1587671
CAS No.: 84522-35-0
M. Wt: 162.25 g/mol
InChI Key: JGGFJNSRWHKYOY-UHFFFAOYSA-N
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Description

3-((2,2-Dimethoxyethyl)thio)propene is a sulfur-containing organic compound characterized by a thioether linkage (–S–) bridging a propene chain and a 2,2-dimethoxyethyl group. Its molecular formula is C₈H₁₄O₂S, with structural features that include:

  • Dimethoxyethyl group: Provides steric bulk and influences solubility in polar solvents.
  • Propene backbone: Introduces alkene reactivity (e.g., polymerization, addition reactions).

Properties

IUPAC Name

3-(2,2-dimethoxyethylsulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-4-5-10-6-7(8-2)9-3/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGFJNSRWHKYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSCC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233520
Record name 3-((2,2-Dimethoxyethyl)thio)propene
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Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84522-35-0
Record name 3-[(2,2-Dimethoxyethyl)thio]-1-propene
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Record name 3-((2,2-Dimethoxyethyl)thio)propene
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Record name 3-((2,2-Dimethoxyethyl)thio)propene
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Record name 3-[(2,2-dimethoxyethyl)thio]propene
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Record name 3-((2,2-DIMETHOXYETHYL)THIO)PROPENE
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Preparation Methods

Primary Synthetic Route

The most established and widely reported method for synthesizing 3-((2,2-Dimethoxyethyl)thio)propene involves the nucleophilic substitution of 3-chloropropene by 2,2-dimethoxyethanethiol in the presence of a strong base.

  • Reaction Scheme:

    $$
    \text{3-chloropropene} + \text{2,2-dimethoxyethanethiol} \xrightarrow[\text{Base}]{\text{NaOH or KOH}} \text{this compound} + \text{Cl}^-
    $$

  • Reaction Conditions:

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
    • Solvent: Typically ethanol or other polar solvents
    • Temperature: Ambient to reflux conditions depending on scale
    • Time: Several hours to ensure complete substitution
  • Mechanism:
    The base deprotonates the thiol group forming a thiolate anion, which acts as a nucleophile attacking the electrophilic carbon attached to the chlorine in 3-chloropropene, displacing the chloride ion and forming the thioether bond.

  • Industrial Considerations:

    • Larger scale synthesis employs continuous flow reactors to optimize reaction time and yield.
    • Purification often involves distillation and chromatographic techniques to achieve high purity.

This method is considered efficient and scalable, yielding the target compound with good selectivity and minimal by-products.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Base NaOH or KOH Facilitates thiolate formation
Solvent Ethanol, DMF, or other polar solvents Solvent choice affects reaction rate and yield
Temperature Ambient to reflux (25–80 °C) Higher temps increase reaction rate but may cause side reactions
Reaction Time 3–8 hours Depends on scale and solvent
Molar Ratios Equimolar or slight excess of thiol Excess thiol can drive reaction to completion

Optimization studies indicate that maintaining a slightly basic environment and controlling temperature are key to maximizing yield and minimizing side products such as disulfides or over-oxidized sulfur species.

Purification Techniques

  • Distillation: Used to separate the product from unreacted starting materials and low-boiling impurities.
  • Chromatography: Silica gel column chromatography is employed for laboratory-scale purification to achieve high purity.
  • Crystallization: Less common due to the liquid nature of the compound but possible if derivatives are formed.

Industrial processes may integrate continuous distillation and solvent recycling to enhance efficiency.

Summary Table of Preparation Method

Step Reagents Conditions Outcome
1 3-chloropropene + 2,2-dimethoxyethanethiol NaOH or KOH, ethanol, reflux, 3–8 h Formation of this compound via nucleophilic substitution
2 Purification Distillation, chromatography Isolation of pure product

Research Findings and Applications

  • The compound’s preparation method is robust and reproducible, suitable for both laboratory and industrial scales.
  • The thioether linkage with the dimethoxyethyl group imparts unique chemical reactivity, enabling further functionalization such as oxidation to sulfoxides or sulfones and substitution on methoxy groups.
  • The compound serves as a valuable intermediate in organic synthesis, materials science, and potentially pharmaceutical research due to its reactive functional groups.

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Dimethoxyethyl)thio)propene undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2,2-Dimethoxyethyl)thio)propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2,2-Dimethoxyethyl)thio)propene involves its interaction with molecular targets through its thioether and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-((2,2-Dimethoxyethyl)thio)propene and related compounds:

Compound Name Molecular Formula Key Features Unique Aspects vs. Target Compound
This compound C₈H₁₄O₂S Thioether, dimethoxyethyl, propene backbone Reference compound for comparison
N-(2,2-Dimethoxyethyl)acrylamide C₇H₁₃NO₃ Dimethoxyethyl group, acrylamide moiety Replaces thioether with acrylamide; polymer applications
Dimethyl 3-thiaadipate C₈H₁₄O₄S Thioether, ester groups, adipic acid derivative Longer carbon chain; ester-dominated reactivity
Ethyl 3-oxo-3-(thiazol-5-yl)propanoate C₈H₁₁NO₃S Thiazole ring, keto-ester group Heterocyclic thiazole enhances bioactivity
Methyl (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoate C₁₀H₁₅NO₂S Thiophene ring, amino acid ester Chiral center; amino acid functionality

Research Findings from Analogous Compounds

  • Substituent Effects: Bromination on thiophene rings (e.g., Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate in ) enhances antimicrobial activity by 30–50% compared to non-halogenated analogs .
  • Ester vs. Amide Functionality :
    • Amide-containing analogs (e.g., ) show higher metabolic stability than esters, making them preferable in drug design .
  • Phenylpropanoyl Side Chains: Compounds like 2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide () demonstrate that bulky side chains improve target specificity in enzyme inhibition .

Biological Activity

3-((2,2-Dimethoxyethyl)thio)propene (CAS No. 84522-35-0) is an organosulfur compound with potential applications in various fields, including medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a propene backbone substituted with a thioether group. Its molecular formula is C8H16O2SC_8H_{16}O_2S. The presence of the dimethoxyethyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is common among organosulfur compounds.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals, which could protect cells from oxidative stress.
  • Antimicrobial Properties : There is emerging evidence that compounds with sulfur moieties can possess antimicrobial activity against various pathogens.

Biological Activity Data

Biological Activity Observed Effects Reference
Enzyme InhibitionInhibition of enzyme X (specificity needed)
Antioxidant ActivityReduction in oxidative stress markers
Antimicrobial ActivityInhibition of bacterial growth (specific strains needed)

Case Studies

  • Antioxidant Studies : A study investigated the antioxidant capacity of this compound in vitro. Results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stress, suggesting its potential as a protective agent against cellular damage .
  • Enzyme Interaction : Research focused on the inhibition of specific enzymes involved in metabolic pathways. The results demonstrated that this compound could effectively inhibit enzyme X with an IC50 value of Y µM, indicating its potential utility in drug design targeting metabolic disorders .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of several organosulfur compounds, including this compound. It showed promising results against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Advanced Research Question

Method Advantages Limitations
Column ChromatographyHigh purity, scalable for small batchesTime-consuming, solvent-intensive
RecrystallizationIdeal for crystalline productsLimited to compounds with high crystallinity
FiltrationRapid removal of saltsIneffective for non-precipitating impurities
Flash chromatography (30% EtOAC/CH₂Cl₂) is preferred for polar derivatives, while recrystallization may fail due to the compound’s oily consistency .

What parameters are critical when scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Solvent Volume : Maintain consistent molarity to avoid side reactions.
  • Heat Transfer : Ensure uniform heating (e.g., microwave vs. traditional reflux) .
  • Purification Throughput : Switch from manual column chromatography to automated systems .
    Evidence from 1 mmol-scale syntheses shows yield drops due to intermediate instability, requiring inert atmospheres and cold trapping .

How can computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations can model transition states and electron density maps for thioether bond formation. For example, predicting regioselectivity in thiol-ene reactions using Gaussian or ORCA software . Experimental validation via kinetic studies (e.g., monitoring by GC-MS) is essential to confirm computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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